Cas no 1209155-95-2 (6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile)

6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 6-methyl-2-(pyrrolidin-1-yl)nicotinonitrile
- 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 6-methyl-2-(1-pyrrolidinyl)-
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- インチ: 1S/C11H13N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3
- InChIKey: GABFCISJCPSYJX-UHFFFAOYSA-N
- ほほえんだ: C1(N2CCCC2)=NC(C)=CC=C1C#N
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M323778-50mg |
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 50mg |
$ 95.00 | 2022-06-02 | ||
Chemenu | CM412042-250mg |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95%+ | 250mg |
$140 | 2023-01-02 | |
Enamine | EN300-55057-0.5g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95.0% | 0.5g |
$312.0 | 2025-02-20 | |
Enamine | EN300-55057-10.0g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95.0% | 10.0g |
$1613.0 | 2025-02-20 | |
Enamine | EN300-55057-0.1g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95.0% | 0.1g |
$139.0 | 2025-02-20 | |
Aaron | AR019Y6X-500mg |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95% | 500mg |
$454.00 | 2025-02-08 | |
A2B Chem LLC | AV42733-1g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95% | 1g |
$457.00 | 2024-04-20 | |
Aaron | AR019Y6X-1g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95% | 1g |
$575.00 | 2025-02-08 | |
1PlusChem | 1P019XYL-50mg |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95% | 50mg |
$139.00 | 2025-03-18 | |
1PlusChem | 1P019XYL-2.5g |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile |
1209155-95-2 | 95% | 2.5g |
$835.00 | 2025-03-04 |
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrileに関する追加情報
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile: A Comprehensive Overview
6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile, also known by its CAS registry number CAS No. 1209155-95-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and applications in drug discovery. The structure of this molecule features a pyridine ring substituted with a methyl group at position 6, a pyrrolidine moiety at position 2, and a cyano group at position 3. These substituents contribute to its unique chemical properties and potential bioactivity.
The synthesis of 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions, including nucleophilic substitutions, eliminations, and cyclizations. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the formation of the pyrrolidine ring or the introduction of the cyano group. These studies highlight the importance of optimizing synthetic pathways to meet the demands of modern drug development.
In terms of biological activity, 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile has shown promise in various assays targeting enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For example, recent studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which are enzymes implicated in gene regulation and cancer progression. Additionally, this compound has been investigated for its ability to modulate ion channels, such as voltage-gated sodium channels, which are relevant to pain management.
The structural versatility of 6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile makes it a valuable scaffold for further chemical modifications. By altering the substituents on the pyridine ring or modifying the pyrrolidine moiety, researchers can explore a wide range of analogs with enhanced bioactivity or improved pharmacokinetic properties. This approach has been successfully employed in recent drug discovery campaigns targeting specific therapeutic areas.
From an analytical standpoint, the characterization of CAS No. 1209155-95-2 relies on advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and stereochemistry, which are critical for understanding its interactions with biological targets.
In conclusion, 6-methyl-2-(pyrrolidin-1-y)l)pyridine-3-carbonitrile, or CAS No. 1209155-95-2, represents a compelling candidate for further exploration in both academic research and industrial drug development.
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